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Compound of Interest

Compound Name: 16-Bromohexadecanal

CAS No.: 651034-07-0

Cat. No.: B12593546

Get Quote

Executive Summary: The Bifunctional Scaffold
16-Bromohexadecanal (16-BHD) is a specialized bifunctional lipid intermediate characterized

by a 16-carbon saturated alkyl chain terminated by two distinct electrophiles: a primary alkyl

bromide at the

-position and an aldehyde at the C1 position.

Its utility in drug development and chemical biology stems from the orthogonality of these two

functional groups. The terminal bromine (

) serves as a robust handle for nucleophilic substitution (

), allowing the attachment of azides, thiols, or surface anchors, while the aldehyde (

) remains available for bio-conjugation (e.g., Schiff base formation) or metabolic probing (e.g.,
ALDH studies).

This guide analyzes the mechanistic reactivity of the terminal bromine, defining the conditions

required to manipulate it without compromising the sensitive aldehyde terminus.
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Mechanistic Analysis: The Terminal Bromine
Electrophilic Profile
The C16 carbon, bonded to bromine, is a primary electrophilic center. Unlike internal halides,

the terminal position minimizes steric hindrance, making it highly susceptible to bimolecular

nucleophilic substitution (

).

Bond Polarization: The

bond is polarized (

), creating a dipole that attracts nucleophiles.

Leaving Group Ability: Bromide (

) is a moderate-to-good leaving group (

of HBr

). It is less reactive than iodide (

) but significantly more reactive than chloride (

) or fluoride (

).

Kinetics: Reaction rates follow second-order kinetics:

.

The Finkelstein Advantage
For reactions with weak nucleophiles, the reactivity of the terminal bromine can be catalytically

enhanced via the Finkelstein reaction. exchanging the bromide for an iodide using sodium

iodide (NaI) in acetone. The resulting 16-Iodohexadecanal reacts 10–100x faster due to the

superior leaving group ability of iodide.
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Chemoselectivity Challenges
The primary challenge in manipulating 16-BHD is the competing reactivity of the aldehyde.

Hard Nucleophiles (e.g., Primary Amines): Will attack the aldehyde (kinetic control) to form

imines before displacing the bromide.

Soft Nucleophiles (e.g., Azides, Thiols): Preferentially attack the soft electrophilic carbon of

the alkyl bromide (

) over the hard carbonyl carbon, provided the pH is controlled to prevent enolate formation.

Strategic Visualization: Reactivity Pathways
The following diagram maps the divergent reactivity pathways for 16-BHD, highlighting the

transformation of the terminal bromine.
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Figure 1: Divergent synthetic pathways for 16-Bromohexadecanal. The green nodes

represent substitution at the bromine terminus.

Experimental Protocols
Synthesis of 16-Azidohexadecanal (Click Probe)
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This protocol describes the conversion of the terminal bromine to an azide, a critical step for

creating "Click-ready" lipid probes.

Rationale: Sodium azide (

) is a soft nucleophile that readily displaces primary bromides in polar aprotic solvents. The
aldehyde is generally stable to these conditions if temperature is controlled.

Materials:

16-Bromohexadecanal (1.0 eq)

Sodium Azide (

) (1.5 eq) - Caution: Toxic/Explosive

DMF (Anhydrous)

Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology:

Solvation: Dissolve 16-Bromohexadecanal in anhydrous DMF (0.1 M concentration) under

an Argon atmosphere.

Why: DMF solvates the cation (

), leaving the azide anion (

) "naked" and highly reactive.

Substitution: Add Sodium Azide (1.5 eq) in a single portion.

Reaction: Stir at room temperature for 12–16 hours.

Control: Do not heat above 60°C. High heat can degrade the aldehyde or cause safety

risks with azides.
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Quench & Extraction: Dilute with water (5x volume) to dissolve salts. Extract 3x with Ethyl

Acetate.

Wash: Wash organic layer with saturated LiCl solution (to remove residual DMF) and brine.

Drying: Dry over

and concentrate 16-Azidohexadecanal in vacuo.

Note: Store at -20°C. Azido-aldehydes are stable but should be used promptly for Click

reactions.

Handling & Stability Data
The terminal bromine is stable, but the aldehyde is the "weak link."

Parameter Stability Profile Recommendation

Oxidation High Risk

The CHO group spontaneously

oxidizes to COOH in air. Store

under Argon.

Light Moderate Risk

C-Br bonds can homolyze

under strong UV. Store in

amber vials.

Solvent Compatibility High
Soluble in DCM, THF, DMF,

DMSO. Insoluble in water.[1]

Polymerization Moderate Risk
Aldehydes can trimerize. Keep

concentrated samples frozen.

Advanced Applications: Protein Labeling Workflow
16-BHD is often used to probe protein lipidation or to study fatty aldehyde dehydrogenase

(FALDH) activity. The bromine acts as a "warhead" or an anchor.

Workflow Logic:

Probe Entry: The cell takes up 16-BHD.
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Metabolic Processing: The aldehyde may be oxidized to the acid (mimicking palmitic acid) or

reduced to the alcohol.

Fixation/Detection: The terminal bromine can be reacted post-lysis with a fluorescent

nucleophile, OR (more commonly) the bromine is converted to an azide prior to use, allowing

Copper-Catalyzed Click Chemistry (CuAAC) detection.
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Figure 2: Workflow for utilizing 16-BHD derivatives in proteomic profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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